

Application Notes and Protocols for Assessing CCR5 Receptor Occupancy

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Compound of Interest

Compound Name: CCR5 antagonist 1

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These application notes provide detailed protocols for the quantitative assessment of C-C chemokine receptor type 5 (CCR5) occupancy by therapeutic agents. The accurate measurement of receptor occupancy (RO) is a critical component in the development of CCR5 antagonists, providing key insights into pharmacodynamics, dose-response relationships, and therapeutic efficacy.^{[1][2][3]} CCR5 is a crucial co-receptor for HIV entry into host cells and plays a significant role in inflammatory diseases and cancer, making it a prime therapeutic target.^{[1][2][4][5]}

This document outlines three primary methodologies for determining CCR5 RO: Flow Cytometry, Radioligand Binding Assays, and Positron Emission Tomography (PET) Imaging. Each section includes detailed experimental protocols, data presentation guidelines, and illustrative diagrams to facilitate implementation in a research or clinical setting.

Flow Cytometry-Based Receptor Occupancy Assays

Flow cytometry is a powerful and widely used technique for assessing CCR5 RO on the surface of specific cell populations, such as CD4⁺ T cells.^{[1][2][5]} This method offers the advantage of single-cell analysis and the ability to phenotype different cell subsets. Two main approaches for calculating CCR5 RO by flow cytometry are presented below: a direct measurement of drug-bound receptors and an indirect measurement of unoccupied receptors.

Protocol 1: Direct Measurement of Occupied Receptors (Antibody-based Antagonist)

This protocol is adapted for a humanized monoclonal antibody antagonist like Leronlimab and directly quantifies the percentage of CCR5 receptors occupied by the therapeutic antibody.^[1]^[2]

Experimental Protocol:

- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
- Staining:
 - Wash PBMCs twice with FACS buffer (PBS containing 1% BSA).
 - Divide the cells into three tubes for each sample:
 - Unstained Control: Cells only.
 - Total CCR5 Expression: Stain with a non-competing anti-CCR5 antibody (e.g., clone 3A9) conjugated to a fluorophore.^[1]^[2]
 - Occupied Receptor: Stain with a secondary antibody that specifically binds the therapeutic antibody (e.g., anti-human IgG4 for Leronlimab) conjugated to a different fluorophore.^[1]^[2]
 - For determining maximal occupancy (100% control), incubate a separate aliquot of cells with a saturating concentration of the therapeutic antibody (e.g., 5 µg/mL Leronlimab) for 30 minutes at 37°C before staining.^[1]^[2]^[6]
 - Incubate all tubes for 30 minutes at 4°C in the dark.
- Co-staining for Cell Phenotyping: Add antibodies against cell surface markers such as CD3, CD4, and CD8 to identify the CD4⁺ T cell population.^[1]^[2]
- Data Acquisition: Acquire samples on a flow cytometer.

- Gating Strategy:
 - Gate on lymphocytes based on forward and side scatter.
 - Gate on single cells.
 - Gate on live cells.
 - Gate on CD3+ T cells.
 - Gate on CD4+ T helper cells.
 - Within the CD4+ gate, determine the percentage of cells positive for the total CCR5 stain and the occupied receptor stain.[\[1\]](#)[\[2\]](#)

Data Analysis:

The percentage of CCR5 RO is calculated using the following equation[\[1\]](#)[\[2\]](#)[\[6\]](#):

$$\text{RO (\%)} = (\% \text{ Occupied Receptor Staining} / \% \text{ Total CCR5 Staining in Saturated Sample}) \times 100$$

Protocol 2: Indirect Measurement of Unoccupied Receptors

This method quantifies the available, unoccupied CCR5 receptors and is applicable to various antagonists.

Experimental Protocol:

- Cell Preparation: Isolate PBMCs as described in Protocol 1.1.
- Staining:
 - Wash PBMCs twice with FACS buffer.
 - Divide cells into aliquots.

- To measure unoccupied receptors, incubate cells with a fluorescently labeled version of the therapeutic antibody or a competing anti-CCR5 antibody that binds to the same epitope.[\[1\]](#)[\[2\]](#)
- To measure total CCR5 expression, use a non-competing anti-CCR5 antibody.[\[1\]](#)[\[2\]](#)
- Incubate for 30 minutes at 4°C in the dark.
- Co-staining and Data Acquisition: Follow steps 3 and 4 from Protocol 1.1.
- Gating Strategy: Follow step 5 from Protocol 1.1.

Data Analysis:

The percentage of CCR5 RO is calculated as follows:

$$\text{RO (\%)} = [1 - (\% \text{ Unoccupied Receptor Staining} / \% \text{ Total CCR5 Staining})] \times 100$$

MIP-1 β Internalization Assay for Small Molecule Antagonists (e.g., Maraviroc)

This is an indirect assay that measures the ability of a CCR5 antagonist to inhibit the internalization of the receptor upon binding of its natural ligand, MIP-1 β .[\[2\]](#)[\[7\]](#)

Experimental Protocol:

- Cell Preparation: Isolate PBMCs.
- Treatment: Incubate PBMCs with or without the CCR5 antagonist (e.g., Maraviroc) for a specified time.
- Ligand Stimulation: Add a saturating concentration of MIP-1 β to induce CCR5 internalization in the absence of the antagonist.
- Staining: Stain the cells with an anti-CCR5 antibody and antibodies for cell phenotyping (CD3, CD4).

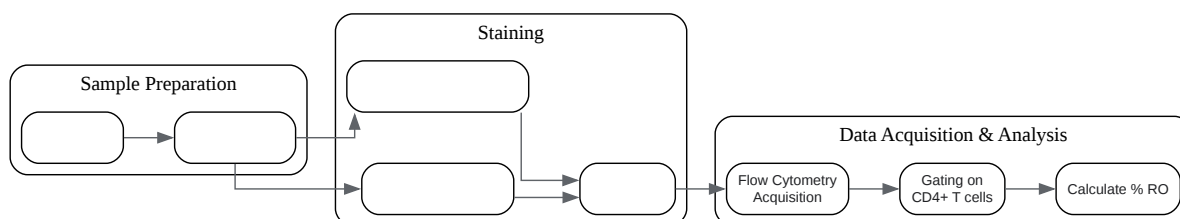
- **Data Acquisition and Analysis:** Acquire data on a flow cytometer and determine the percentage of CCR5-expressing CD4+ T cells. RO is defined as the percentage of cell surface CCR5 that is not down-regulated following treatment with MIP-1 β .[\[2\]](#)

Note: This method is reported to have a high background occupancy of approximately 25%.[\[1\]](#)
[\[2\]](#)

Data Presentation: Flow Cytometry

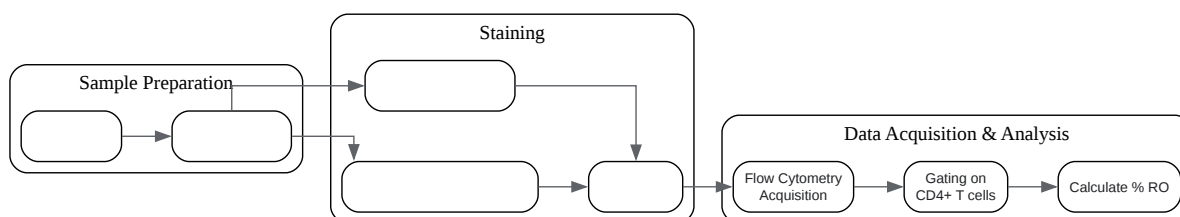
Parameter	Direct Measurement (Leronlimab)	Indirect Measurement (Unoccupied)	MIP-1 β Internalization (Maraviroc)
Principle	Quantifies drug-bound receptors	Quantifies available receptors	Measures inhibition of ligand-induced internalization
Baseline RO (Untreated)	~1% [1] [2]	Low	~25% [1] [2]
Saturated RO	~99% [1] [2]	High (approaching 100%)	Can exceed 100% [2]
Key Reagents	Non-competing anti-CCR5 Ab, Anti-drug Ab	Labeled competing Ab/drug, Non-competing anti-CCR5 Ab	MIP-1 β , Anti-CCR5 Ab

Diagrams: Flow Cytometry Workflows



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Caption: Workflow for direct measurement of CCR5 receptor occupancy.



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Caption: Workflow for indirect measurement of CCR5 receptor occupancy.

Radioligand Binding Assays

Radioligand binding assays are a classic and highly quantitative method for studying receptor-ligand interactions. These assays are typically performed on cell membranes or whole cells expressing the receptor of interest.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the affinity (K_i) of a test compound for CCR5 by measuring its ability to compete with a radiolabeled ligand.

Experimental Protocol:

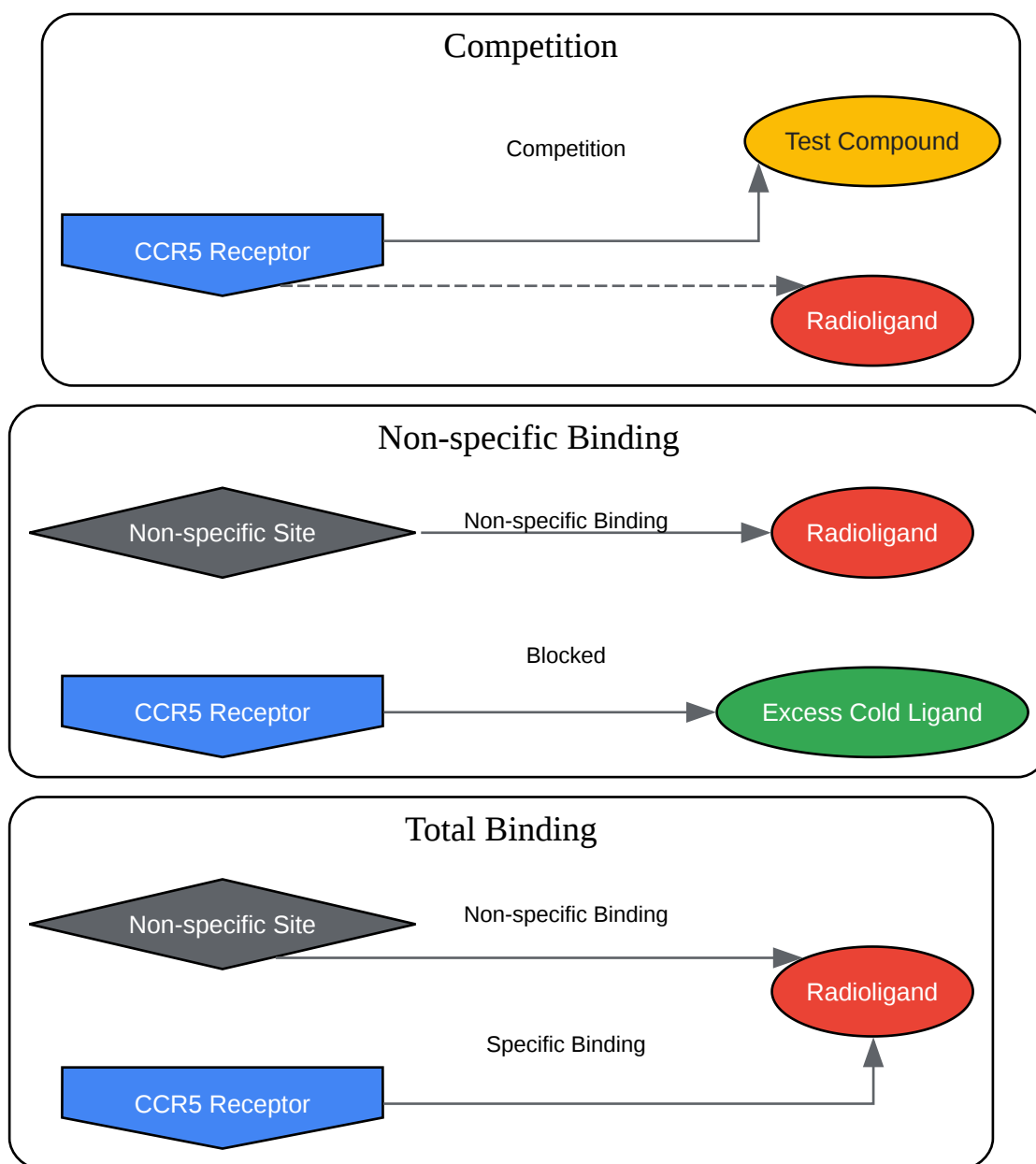
- Membrane Preparation: Prepare cell membranes from cells recombinantly expressing CCR5 or from primary cells.
- Assay Setup: In a 96-well plate, add the following in order:
 - Assay buffer.

- Increasing concentrations of the unlabeled test compound (antagonist).
- A fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]MIP-1 α or [125I]MIP-1 β).
[8]
- Cell membranes.
- Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Detection: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Total binding: Radioactivity in the absence of any competitor.
 - Non-specific binding: Radioactivity in the presence of a saturating concentration of an unlabeled CCR5 ligand.
 - Specific binding: Total binding - non-specific binding.
 - Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
 - Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation: Radioligand Binding

Compound	Radioligand	Cell Type	Ki (nM)
VZMC013	[125I]MIP-1 β	rhesus macaque CCR5-expressing Chem-1 cells	3.29[8]
VZMC014 (monovalent)	[125I]MIP-1 β	rhesus macaque CCR5-expressing Chem-1 cells	41[8]

Diagram: Radioligand Binding Assay Principle



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Caption: Principle of competitive radioligand binding assay.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive molecular imaging technique that allows for the in vivo quantification of receptor occupancy in various tissues, including the brain and peripheral organs.[9][10][11][12]

Protocol: In Vivo CCR5 PET Imaging

This protocol provides a general framework for assessing CCR5 RO in preclinical animal models.

Experimental Protocol:

- Radiotracer: Synthesize and purify a CCR5-specific PET radiotracer (e.g., ^{64}Cu -DOTA-DAPTA-comb nanoparticles).[\[9\]](#)[\[10\]](#)[\[13\]](#)
- Animal Model: Utilize an appropriate animal model (e.g., ApoE^{-/-} mice for atherosclerosis studies).[\[9\]](#)[\[10\]](#)
- Baseline Scan:
 - Anesthetize the animal.
 - Inject the radiotracer intravenously.
 - Acquire dynamic or static PET images over a specified time course.
- Drug Administration: Administer the CCR5 antagonist at the desired dose and time before the second scan.
- Post-drug Scan:
 - Perform a second PET scan following the same procedure as the baseline scan.
- Image Analysis:
 - Reconstruct the PET images.
 - Define regions of interest (ROIs) in tissues with high CCR5 expression and a reference region with low or no specific binding.
 - Calculate the radiotracer uptake in the ROIs (e.g., as standardized uptake value, SUV).
- Data Analysis:

- Calculate the binding potential (BPND) or distribution volume ratio (DVR) for the baseline and post-drug scans.
- Receptor occupancy is calculated as the percentage reduction in specific binding after drug administration:

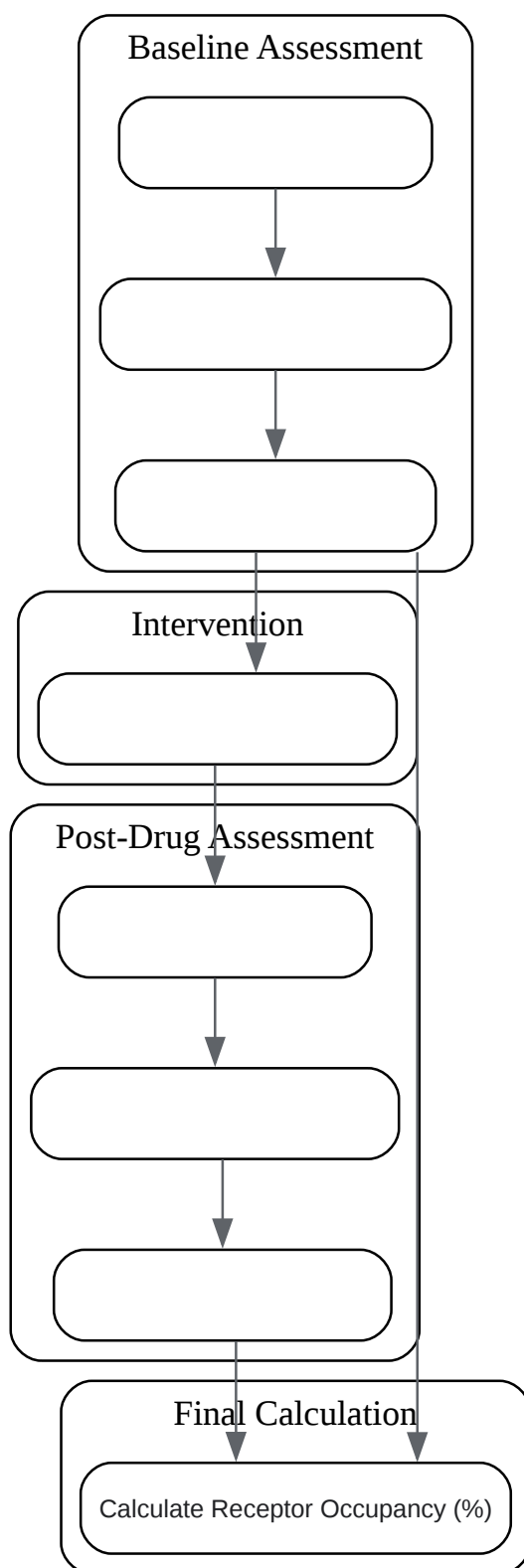
$$\text{RO (\%)} = [(\text{BPND}_{\text{baseline}} - \text{BPND}_{\text{post-drug}}) / \text{BPND}_{\text{baseline}}] \times 100$$

Data Presentation: PET Imaging

Animal Model	Radiotracer	Target Tissue	% Injected Dose/gram (ID/g) at Baseline	% ID/g after Blocking
ApoE-/- mouse	64Cu-DOTA-DAPTA-comb	Injured Artery	~2.5	Significantly reduced
ApoE-/- mouse	64Cu-DOTA-DAPTA-comb	Sham Artery	~1.0	No significant change

(Data are illustrative based on findings in cited literature)[\[10\]](#)[\[13\]](#)

Diagram: PET Imaging Workflow for RO



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Caption: Workflow for in vivo PET imaging to determine receptor occupancy.

Conclusion

The selection of an appropriate method for assessing CCR5 receptor occupancy depends on the specific research question, the nature of the therapeutic agent, and the available resources. Flow cytometry offers a versatile and high-throughput approach for ex vivo analysis of peripheral blood cells. Radioligand binding assays provide a robust in vitro method for determining the binding affinity of novel compounds. PET imaging stands as a powerful, non-invasive tool for in vivo quantification of RO in preclinical and clinical studies. By employing these detailed protocols, researchers can generate reliable and reproducible data to advance the development of novel CCR5-targeted therapies.

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